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molecular formula C8H11NO5S B8613781 N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid

N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid

Cat. No. B8613781
M. Wt: 233.24 g/mol
InChI Key: CMLMTPHQDNAMKO-UHFFFAOYSA-N
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Patent
US09212154B2

Procedure details

The crude product (10.19 g) of N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester, which was obtained by a method similar to that in Synthetic Example 13, was dissolved in ethanol (20 ml), and 4N NaOH was added thereto. The mixture was stirred under an argon atmosphere, and ethanol was added thereto to give a pale-yellow solid. The obtained solid was collected by filtration to give N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid 2Na salt (trans form) as crystals (9.09 g, about 72%).
[Compound]
Name
crude product
Quantity
10.19 g
Type
reactant
Reaction Step One
Name
N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([C:6]1([CH3:17])[N:10]([C:11](=[O:13])[CH3:12])[CH:9]([C:14]([OH:16])=[O:15])[CH2:8][S:7]1)=[O:5].[OH-].[Na+]>C(O)C>[C:11]([N:10]1[CH:9]([C:14]([OH:16])=[O:15])[CH2:8][S:7][C:6]1([CH3:17])[C:4]([OH:5])=[O:3])(=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
crude product
Quantity
10.19 g
Type
reactant
Smiles
Name
N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1(SCC(N1C(C)=O)C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pale-yellow solid
FILTRATION
Type
FILTRATION
Details
The obtained solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(SCC1C(=O)O)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.09 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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